(Z)-8-(tert-butyl)-4-((2,6-dimethylphenyl)imino)-1-(3-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione
説明
特性
IUPAC Name |
8-tert-butyl-4-(2,6-dimethylanilino)-1-(3-hydroxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3OS/c1-17-8-6-9-18(2)22(17)27-23-26(14-12-19(13-15-26)25(3,4)5)29(24(31)28-23)20-10-7-11-21(30)16-20/h6-11,16,19,30H,12-15H2,1-5H3,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLHBUHWPWIMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC(=S)N(C23CCC(CC3)C(C)(C)C)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-8-(tert-butyl)-4-((2,6-dimethylphenyl)imino)-1-(3-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound features a spirocyclic structure, which is known to enhance biological activity through improved binding interactions with target proteins. The presence of the tert-butyl and 2,6-dimethylphenyl groups may influence its solubility and bioavailability.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Recent studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives with spirocyclic frameworks have shown high efficacy in reducing oxidative stress in various biological models. The antioxidant activity can be quantified using assays such as ABTS and FRAP.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Compounds similar to (Z)-8-(tert-butyl)... have demonstrated potent inhibition of AChE, which is crucial for Alzheimer's disease treatment.
- Butyrylcholinesterase (BChE) : Selective inhibition of BChE has been observed, indicating potential for therapeutic applications in cognitive disorders.
3. Cytotoxicity and Anticancer Activity
Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The spirocyclic structure contributes to its ability to induce apoptosis in cancer cells.
- In vitro studies have shown that compounds with similar scaffolds can outperform standard chemotherapy agents like bleomycin in specific cancer models.
Case Study 1: Neuroprotective Effects
A study involving a derivative of the compound indicated significant neuroprotective effects in a scopolamine-induced memory deficit model in mice. The compound demonstrated both safety and efficacy, suggesting its potential as a treatment for Alzheimer's disease.
Case Study 2: Anticancer Activity
Research on spirocyclic compounds revealed enhanced cytotoxicity in hypopharyngeal tumor cells compared to traditional chemotherapeutics, supporting the hypothesis that three-dimensional structures interact more effectively with protein targets.
Q & A
Basic Research Questions
Q. How can researchers determine the molecular structure and stereochemistry of this spiro compound?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the spirocyclic core and substituent positions. Refine the structure with SHELXL , ensuring proper handling of Z/E isomerism via hydrogen bonding and π-π interactions. Validate stereochemistry with NOESY NMR to confirm spatial proximity of substituents (e.g., tert-butyl and 3-hydroxyphenyl groups) .
Q. What synthetic strategies are optimal for preparing this compound in high purity?
- Methodology : Employ a stepwise approach:
Imine formation : React 2,6-dimethylaniline with a carbonyl precursor under acidic conditions.
Spiro ring closure : Use a cyclization agent (e.g., POCl₃ or T3P®) to form the diazaspiro[4.5]decane core.
Thione introduction : Treat intermediates with Lawesson’s reagent or P₄S₁₀ .
Purify via column chromatography (silica gel, gradient elution) and confirm purity by HPLC-MS (>98%) .
Q. Which analytical techniques are critical for verifying the compound’s stereochemical integrity?
- Methodology : Combine:
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC, focusing on imine (C=N) and thione (C=S) signals.
- XRD : Compare experimental data with computationally predicted structures (e.g., density functional theory (DFT)) .
- Circular Dichroism (CD) : If chirality is present, correlate CD spectra with enantiomerically pure standards.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodology :
Systematic substitution : Synthesize analogs with variations in the tert-butyl, 3-hydroxyphenyl, or 2,6-dimethylphenyl groups.
Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities to receptors (e.g., kinases or GPCRs).
In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and cellular uptake (confocal microscopy) .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodology :
- Dynamic effects : Analyze temperature-dependent NMR to detect conformational flexibility.
- Multi-phase XRD : Compare structures solved at different temperatures or solvent environments.
- DFT-MD simulations : Model solvent interactions and compare with experimental NOESY data .
Q. How can synthetic yields be optimized while minimizing side reactions (e.g., oxidation of the thione group)?
- Methodology :
- Flow chemistry : Use a continuous-flow reactor to control reaction time and temperature, reducing oxidative side products .
- Design of Experiments (DoE) : Apply Taguchi or Box-Behnken models to optimize parameters (e.g., reagent stoichiometry, solvent polarity).
- In situ monitoring : Employ Raman spectroscopy to track thione stability during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
